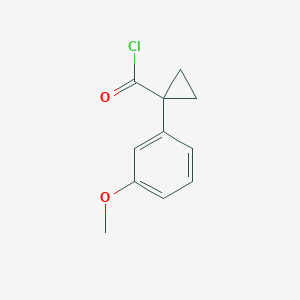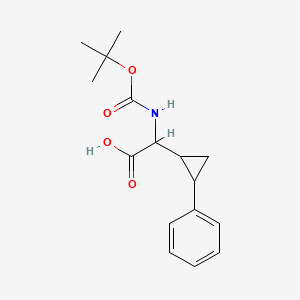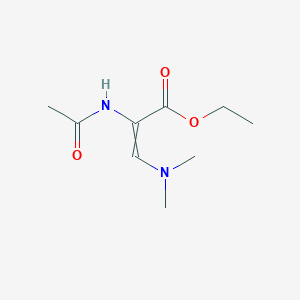![molecular formula C10H10BrFN2S B1405233 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 2034154-95-3](/img/structure/B1405233.png)
3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide
Overview
Description
The compound “3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide” is a derivative of benzo[d]thiazol-2(3H)-imine . Benzo[d]thiazol-2(3H)-imine is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The presence of an allyl group, a fluorine atom, and a hydrobromide group may significantly alter the properties of the base molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol-2(3H)-imine core, with a fluorine atom at the 4-position, an allyl group at the 3-position, and a hydrobromide group attached to the imine nitrogen .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating allyl group . The imine group could potentially undergo reactions such as hydrolysis, reduction, or condensation with carbonyl compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its stability and lipophilicity, potentially influencing its solubility and reactivity .Scientific Research Applications
Antibacterial Properties
Several novel derivatives of 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine have been synthesized, exhibiting significant antibacterial activities against various bacteria, including Salmonella enterica, Micrococcus luteus, Bacillus subtilis, and Pseudomonas aeruginosa (Shiran et al., 2013).
Fungicidal Properties
Some studies have shown that compounds similar to 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine demonstrate interesting fungicidal properties. This was observed in a study where the structural behavior under the action of bases was investigated, revealing potential for agricultural or pharmaceutical applications (Robert et al., 1984).
Antitumor Activity
A series of novel glycosyl thiazol-2-imines, synthesized from thiazol-2(3H)-imine-linked glycoconjugates, showed promise in antitumor activity against various cancer cell lines, including cervical carcinoma, colon carcinoma, and liver carcinoma (Zhao et al., 2010).
Chemical Synthesis and Characterization
Various studies have focused on the synthesis and characterization of 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine derivatives. These studies contribute to understanding the chemical properties and potential for creating novel compounds with various applications (Dastgir et al., 2006).
Future Directions
properties
IUPAC Name |
4-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S.BrH/c1-2-6-13-9-7(11)4-3-5-8(9)14-10(13)12;/h2-5,12H,1,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWUNIZZGKTMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC=C2SC1=N)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid](/img/structure/B1405157.png)


![4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405163.png)





![4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405171.png)
![3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405172.png)